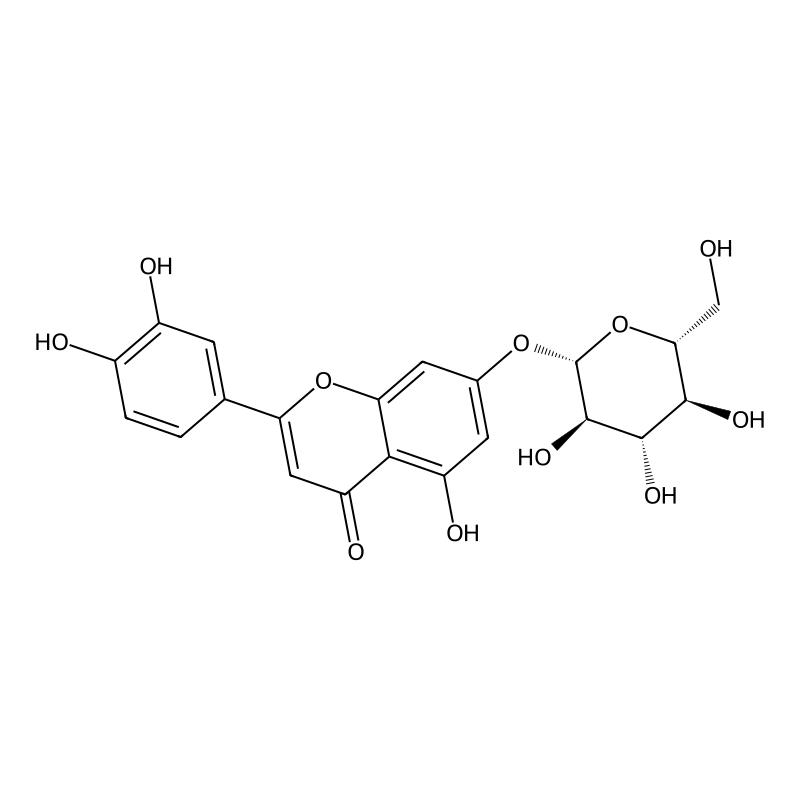

Cynaroside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Cynaroside (CAS 5373-11-5), also known as luteolin-7-O-glucoside, is a naturally occurring flavone glycoside that serves as a critical analytical reference standard and a process-friendly botanical precursor . Structurally, it consists of a luteolin aglycone core with a beta-D-glucopyranosyl residue attached at the C-7 position. This specific glycosylation fundamentally alters the physicochemical profile of the molecule, shifting it from a highly hydrophobic and thermally labile compound into a moderately water-soluble and heat-resistant material [1]. In industrial and research procurement, Cynaroside is primarily sourced as a high-purity chemotaxonomic marker for the standardization of Cynara scolymus (artichoke) and Lonicera japonica (honeysuckle) extracts, and as a stable, water-compatible substrate for advanced in vitro enzymatic assays.

Procuring generic luteolin or alternative glycosides as a substitute for Cynaroside introduces severe workflow liabilities in both formulation and analytical settings. The aglycone luteolin is practically insoluble in aqueous media, forcing formulators and assay developers to rely on high concentrations of organic solvents like DMSO, which can precipitate out of solution or induce solvent toxicity in cell-based models [1]. Furthermore, luteolin exhibits high thermal lability, degrading rapidly during heat-assisted extraction or pasteurization workflows [1]. Substituting with C-glycosides like orientin (luteolin-8-C-glucoside) alters the HOMO-LUMO energy gap, resulting in higher chemical reactivity and reduced kinetic shelf-life [2]. For precise quantitative titration of botanical extracts, only the exact 7-O-glucoside structure of Cynaroside aligns with pharmacopeial reference monographs, making substitution analytically invalid.

References

Thermal Degradation Resistance in Heat Processing

Glycosylation at the 7-O position provides a quantifiable thermodynamic shield against heat-induced degradation. Kinetic modeling of flavonoid thermal stability from 30°C to 130°C demonstrates that Cynaroside requires significantly more energy to degrade than its aglycone[1]. The activation energy (Ea) for the thermal degradation of Cynaroside is 120.0 kJ/mol, compared to just 51.4 kJ/mol for luteolin [1].

| Evidence Dimension | Activation energy (Ea) for thermal degradation |

| Target Compound Data | Cynaroside: 120.0 kJ/mol |

| Comparator Or Baseline | Luteolin aglycone: 51.4 kJ/mol |

| Quantified Difference | 133% higher activation energy required for the degradation of Cynaroside |

| Conditions | Aqueous model solutions heated between 30°C and 130°C for 2 hours |

Ensures compound integrity and prevents titer loss during high-temperature extraction, sterilization, or heat-based formulation processes where the aglycone would rapidly degrade.

Kinetic Stability and Chemical Reactivity

The structural positioning of the glucose moiety directly impacts the electron distribution and kinetic stability of the flavonoid. In silico quantum reactivity assessments evaluating the energy difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) (ΔE) reveal that Cynaroside is more stable than both its aglycone and its C-glycoside isomer, orientin (luteolin-8-C-glucoside) [1]. Reactivity decreases in the order of Luteolin > Orientin > Cynaroside, indicating that Cynaroside is the least susceptible to spontaneous chemical degradation[1].

| Evidence Dimension | Relative chemical reactivity based on HOMO-LUMO energy gap (ΔE) |

| Target Compound Data | Cynaroside (Lowest reactivity / Highest kinetic stability) |

| Comparator Or Baseline | Orientin (8-C-glucoside) and Luteolin (aglycone) (Higher reactivity) |

| Quantified Difference | Cynaroside demonstrates a larger ΔE gap, conferring measurable kinetic stability over both the aglycone and the C-glycoside analog |

| Conditions | In silico quantum reactivity modeling (CLC Drug Discovery Workbench) |

Provides extended shelf-life and kinetic stability in reference standard solutions and stock preparations compared to its highly reactive aglycone and C-glycoside analogs.

Aqueous Micellar Solubilization Capacity

The poor water solubility of luteolin severely limits its use in aqueous systems. The 7-O-glucoside linkage in Cynaroside transforms the molecule into a moderately water-soluble compound that is highly amenable to nonionic surfactant-mediated aqueous extraction[1]. In micellar systems using Tween-60 (T-60), Cynaroside achieves a saturation solubility of 0.24 mg/mL, allowing for efficient cloud-point enrichment without the use of harsh organic solvents [1].

| Evidence Dimension | Saturation solubility in nonionic micellar systems |

| Target Compound Data | Cynaroside: 0.24 mg/mL in T-60 micelles |

| Comparator Or Baseline | Luteolin: Practically insoluble in water/aqueous micelles without cosolvents |

| Quantified Difference | Enables purely aqueous micellar extraction and formulation at 0.24 mg/mL |

| Conditions | Aqueous extraction using 13 naturally derived surfactants, optimized with T-60 |

Eliminates the need for toxic or volatile organic solvents during extraction, purification, and aqueous assay development.

Alpha-Glucosidase Inhibitory Benchmark Performance

Cynaroside is utilized as an active reference in metabolic assays due to its interaction with carbohydrate-hydrolyzing enzymes. In comparative in vitro assays, Cynaroside demonstrates inhibition of alpha-glucosidase that surpasses the efficacy of the commercial drug benchmark acarbose, and significantly outperforms other co-extracted phenolic compounds such as chlorogenic acid, which exhibits a much weaker IC50 of approximately 1.3 mM (461 µg/mL) [1].

| Evidence Dimension | Alpha-glucosidase inhibitory potency (IC50) |

| Target Compound Data | Cynaroside (Highly potent micromolar inhibition) |

| Comparator Or Baseline | Chlorogenic acid (IC50 ~ 1.3 mM) |

| Quantified Difference | Cynaroside exhibits orders of magnitude stronger inhibition than chlorogenic acid |

| Conditions | In vitro alpha-glucosidase inhibition assays |

Establishes Cynaroside as a high-potency positive control for in vitro carbohydrate hydrolysis and metabolic screening assays.

Pharmacopeial Standardization and Botanical QC

Due to its high kinetic stability (HOMO-LUMO gap) and specific UV-absorbance profile, Cynaroside is the mandated analytical reference standard for the quantitative titration of Cynara scolymus (artichoke) and Lonicera japonica (honeysuckle) extracts in industrial quality control .

Aqueous Formulation and Functional Beverages

Leveraging its 133% higher thermal activation energy for degradation and enhanced aqueous micellar solubility compared to luteolin, Cynaroside is selected for heat-pasteurized functional beverages and liquid botanical formulations where aglycones would precipitate or degrade [1].

Metabolic Enzyme Assay Development

Because it significantly outperforms chlorogenic acid in alpha-glucosidase inhibition, Cynaroside serves as a high-potency positive control for in vitro screening of novel anti-diabetic and carbohydrate-hydrolyzing enzyme inhibitors[2].

References

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Other CAS

5373-11-5

Wikipedia

Dates

Explore Compound Types